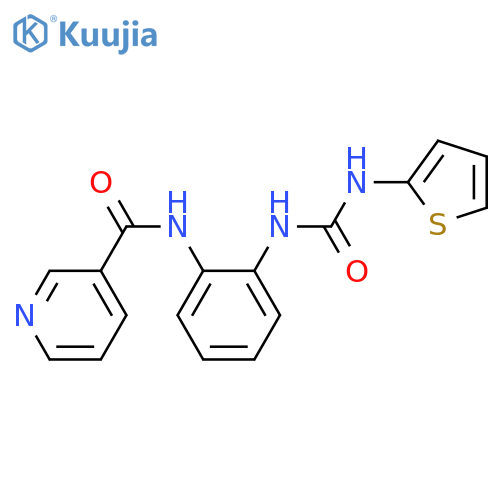

Cas no 1207044-70-9 (N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide)

1207044-70-9 structure

商品名:N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide

N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide

- N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide

- F5839-0093

- N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide

- AKOS024522061

- N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide

- 1207044-70-9

-

- インチ: 1S/C17H14N4O2S/c22-16(12-5-3-9-18-11-12)19-13-6-1-2-7-14(13)20-17(23)21-15-8-4-10-24-15/h1-11H,(H,19,22)(H2,20,21,23)

- InChIKey: OSOZUGXAUQNHEX-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC=C1C(NC1=CC=CC=C1NC(=O)NC1SC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 338.08374688g/mol

- どういたいしつりょう: 338.08374688g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 448

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5839-0093-50mg |

N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |

1207044-70-9 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5839-0093-1mg |

N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |

1207044-70-9 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5839-0093-3mg |

N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |

1207044-70-9 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5839-0093-15mg |

N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |

1207044-70-9 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5839-0093-30mg |

N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |

1207044-70-9 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5839-0093-5μmol |

N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |

1207044-70-9 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5839-0093-25mg |

N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |

1207044-70-9 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5839-0093-4mg |

N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |

1207044-70-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5839-0093-20μmol |

N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |

1207044-70-9 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5839-0093-2mg |

N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |

1207044-70-9 | 2mg |

$59.0 | 2023-09-09 |

N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1207044-70-9 (N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide) 関連製品

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量